REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][C:17]([OH:19])=O)=[CH:10][CH:9]=2)[CH2:7][CH2:6]1)=[O:4].C(Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C=O)C>[O:19]=[C:17]1[C:10]2[C:11](=[CH:12][CH:13]=[C:8]([C:5]3([C:3]([OH:2])=[O:4])[CH2:6][CH2:7]3)[CH:9]=2)[O:14][CH2:15][CH2:16]1.[O:19]=[C:17]1[C:10]2[C:11](=[CH:12][CH:13]=[C:8]([C:5]3([C:3]([O:2][CH3:1])=[O:4])[CH2:6][CH2:7]3)[CH:9]=2)[O:14][CH2:15][CH2:16]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC1)C1=CC=C(C=C1)OCCC(=O)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
To the resulting mixture was added CH2Cl2 (50 mL) at 0° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 0-5° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was slowly quenched with water
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 20:1-2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCOC2=CC=C(C=C12)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCOC2=CC=C(C=C12)C1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][C:17]([OH:19])=O)=[CH:10][CH:9]=2)[CH2:7][CH2:6]1)=[O:4].C(Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C=O)C>[O:19]=[C:17]1[C:10]2[C:11](=[CH:12][CH:13]=[C:8]([C:5]3([C:3]([OH:2])=[O:4])[CH2:6][CH2:7]3)[CH:9]=2)[O:14][CH2:15][CH2:16]1.[O:19]=[C:17]1[C:10]2[C:11](=[CH:12][CH:13]=[C:8]([C:5]3([C:3]([O:2][CH3:1])=[O:4])[CH2:6][CH2:7]3)[CH:9]=2)[O:14][CH2:15][CH2:16]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC1)C1=CC=C(C=C1)OCCC(=O)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
To the resulting mixture was added CH2Cl2 (50 mL) at 0° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 0-5° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was slowly quenched with water
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 20:1-2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCOC2=CC=C(C=C12)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCOC2=CC=C(C=C12)C1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |